molecular formula C20H13ClF2N2O3 B5466289 N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Numéro de catalogue B5466289
Poids moléculaire: 402.8 g/mol
Clé InChI: BTGVCLFBSCEMGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, commonly known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer drug.

Mécanisme D'action

CFI-400945 exerts its anticancer effects by inhibiting the activity of checkpoint kinase 1 (CHK1), a protein that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA, thereby preventing the accumulation of mutations that can lead to cancer. By inhibiting CHK1, CFI-400945 disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
CFI-400945 has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. Moreover, CFI-400945 has been shown to enhance the effects of other DNA-damaging agents, such as radiation and chemotherapy, making it a promising candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CFI-400945 is its specificity for CHK1, which reduces the risk of off-target effects. Moreover, CFI-400945 has been shown to be effective against various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of CFI-400945 is its poor solubility, which can limit its bioavailability and efficacy in vivo.

Orientations Futures

There are several potential future directions for the development of CFI-400945 as an anticancer drug. One of the most promising directions is the development of combination therapies that combine CFI-400945 with other DNA-damaging agents, such as radiation and chemotherapy. Moreover, further studies are needed to optimize the formulation and delivery of CFI-400945 to improve its bioavailability and efficacy in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of CFI-400945 in humans.

Méthodes De Synthèse

CFI-400945 is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2-amino-3-carboxybenzoic acid with 2-(4-chloro-2-fluoroanilino)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with difluoromethoxychloride and triethylamine to yield CFI-400945.

Applications De Recherche Scientifique

CFI-400945 has been extensively studied for its potential as an anticancer drug. Preclinical studies have shown that CFI-400945 inhibits the growth of various cancer cell lines, including breast, colon, lung, and ovarian cancer cells. Moreover, CFI-400945 has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.

Propriétés

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF2N2O3/c21-20(22,23)28-14-9-7-13(8-10-14)24-17(26)11-25-16-6-2-4-12-3-1-5-15(18(12)16)19(25)27/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGVCLFBSCEMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.